molecular formula C20H15BrN2O3S B3631430 3-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid

3-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid

Cat. No.: B3631430
M. Wt: 443.3 g/mol
InChI Key: UMXMBXAANUPGNG-UHFFFAOYSA-N
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Description

The compound “3-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid” is an organic compound containing multiple functional groups . It has a naphthoyl group, which is a two-ring aromatic system, and a benzoic acid group, which is a one-ring aromatic system with a carboxylic acid functional group . It also contains multiple amine groups, which are characterized by a nitrogen atom bonded to carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group . For example, the naphthoyl group could be introduced through a Friedel-Crafts acylation, the benzoic acid group could be formed through a similar process or through oxidation of a methyl group . The amine groups could be introduced through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings . The aromatic rings would contribute to the compound’s stability and could influence its reactivity . The amine groups could potentially form hydrogen bonds, influencing the compound’s physical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions . The carboxylic acid group could undergo reactions such as esterification or amide formation . The amine groups could participate in reactions such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of polar functional groups like carboxylic acid and amine could make the compound soluble in polar solvents . The compound’s melting and boiling points would likely be relatively high due to the presence of multiple aromatic rings .

Properties

IUPAC Name

3-[(5-bromonaphthalene-1-carbonyl)carbamothioylamino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3S/c1-11-12(19(25)26)5-4-10-17(11)22-20(27)23-18(24)15-8-2-7-14-13(15)6-3-9-16(14)21/h2-10H,1H3,(H,25,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXMBXAANUPGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid

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